molecular formula C11H20O2 B2896362 {1-oxaspiro[4.6]undecan-2-yl}methanol CAS No. 1852198-45-8

{1-oxaspiro[4.6]undecan-2-yl}methanol

Cat. No.: B2896362
CAS No.: 1852198-45-8
M. Wt: 184.279
InChI Key: QXGHTNYTOWASOC-UHFFFAOYSA-N
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Description

{1-oxaspiro[46]undecan-2-yl}methanol is a chemical compound with the molecular formula C11H20O2 It is characterized by a spirocyclic structure, which includes an oxygen atom in the spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-oxaspiro[4.6]undecan-2-yl}methanol typically involves the formation of the spirocyclic ring system followed by the introduction of the hydroxyl group. One common method involves the reaction of a suitable precursor with an oxidizing agent to form the spirocyclic structure. The hydroxyl group is then introduced through a subsequent reaction, such as hydrolysis or reduction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to produce the compound on a commercial scale.

Chemical Reactions Analysis

Types of Reactions

{1-oxaspiro[4.6]undecan-2-yl}methanol can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield a ketone or aldehyde, while reduction can produce an alcohol or alkane derivative.

Scientific Research Applications

{1-oxaspiro[4.6]undecan-2-yl}methanol has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of {1-oxaspiro[4.6]undecan-2-yl}methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding and other interactions with biological molecules, influencing their function and activity. The spirocyclic structure may also contribute to the compound’s unique properties and effects.

Comparison with Similar Compounds

Similar Compounds

    1-Oxaspiro[4.6]undecan-2-ylmethanamine hydrochloride: A similar compound with an amine group instead of a hydroxyl group.

    Spiro[5.5]undecane derivatives: Compounds with similar spirocyclic structures but different functional groups.

Uniqueness

{1-oxaspiro[4.6]undecan-2-yl}methanol is unique due to its specific spirocyclic structure and the presence of a hydroxyl group. This combination of features gives it distinct chemical and biological properties compared to other similar compounds.

Properties

IUPAC Name

1-oxaspiro[4.6]undecan-2-ylmethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20O2/c12-9-10-5-8-11(13-10)6-3-1-2-4-7-11/h10,12H,1-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXGHTNYTOWASOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2(CC1)CCC(O2)CO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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